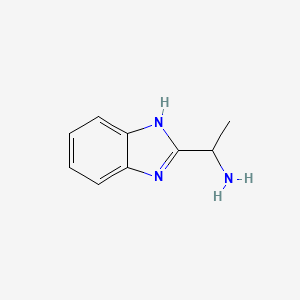

1-(1H-benzimidazol-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSULSSADMIWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74461-35-1 | |

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1H-benzimidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(1H-benzimidazol-2-yl)ethanamine, a benzimidazole derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines known identifiers with detailed, generalized experimental protocols for its synthesis and the determination of its key physicochemical parameters. Furthermore, it explores the potential biological activities of this compound based on the well-established therapeutic applications of the benzimidazole scaffold.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 73042-50-9 | N/A |

| Molecular Formula | C₉H₁₁N₃ | N/A |

| Molecular Weight | 161.2 g/mol | N/A |

| pKa | Not available | N/A |

| logP | Not available | N/A |

| Aqueous Solubility | Not available | N/A |

| Melting Point | Not available | N/A |

Synthesis and Characterization

A plausible synthetic route for this compound involves the condensation reaction of o-phenylenediamine with L-alanine. This method is adapted from established protocols for the synthesis of similar 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-phenylenediamine

-

L-alanine

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and L-alanine (1.1 equivalents).

-

Condensation: Add polyphosphoric acid (PPA) as a condensing agent and heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours. Alternatively, the reaction can be carried out in a sealed tube with 4M hydrochloric acid at a similar temperature.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for key parameters.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

-

Separate the n-octanol and water layers by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.

Procedure:

-

Add an excess amount of solid this compound to a known volume of water or a buffer of a specific pH.

-

Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Melting Point Determination by Capillary Method

The melting point is a fundamental physical property that can indicate the purity of a compound.

Procedure:

-

Pack a small amount of finely powdered, dry this compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The range between these two temperatures is the melting point range.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not currently available, the benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs and clinical candidates. Derivatives of benzimidazole have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[1] The proposed mechanism for some of these compounds involves the inhibition of microbial growth by interfering with essential cellular processes.[1]

-

Antiparasitic Activity: Several benzimidazole-based drugs, such as albendazole and mebendazole, are widely used as anthelmintics.[2] Their primary mechanism of action is the inhibition of tubulin polymerization in parasites, leading to their immobilization and death.[2][3]

-

Antiviral Activity: Certain benzimidazole derivatives have shown promising antiviral activity against a range of viruses, including influenza and HIV.[4][5]

-

Anticancer Activity: The benzimidazole scaffold is a common feature in many anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF and EGFR pathways, and by inducing apoptosis.[7] Some derivatives also act as tubulin polymerization inhibitors, disrupting microtubule dynamics in cancer cells.[8]

Given the structural features of this compound, it is a promising candidate for investigation in these therapeutic areas. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(1H-benzimidazol-2-yl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1-(1H-benzimidazol-2-yl)ethanamine derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The this compound core represents a key pharmacophore, and a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for the development of novel therapeutics.

This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual workflows to aid in the synthesis and analysis of these compounds.

General Synthesis and Characterization

The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its equivalent.[3] For this compound derivatives, this typically involves reacting an o-phenylenediamine with alanine or a protected version thereof. The resulting compounds are then purified and characterized to confirm their structure.[4] Spectroscopic methods are indispensable in this characterization process, providing unambiguous structural confirmation.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.[7]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound derivatives reveals characteristic signals for the protons on the benzimidazole ring and the ethanamine side chain. The benzimidazole protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift (δ 12.0-13.0 ppm), though its position and visibility can be affected by solvent and concentration.[8] Protons on the ethanamine side chain (the methine -CH and the methyl -CH₃) appear in the aliphatic region.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Benzimidazole N-H | 12.0 - 13.0 | br s | Position is solvent-dependent; may exchange with D₂O.[8] |

| Benzimidazole Ar-H | 7.10 - 7.80 | m | Complex pattern due to coupling between aromatic protons.[8] |

| Ethanamine -CH- | 3.50 - 4.50 | q | Coupled to the adjacent -CH₃ protons. |

| Ethanamine -NH₂ | 1.50 - 3.00 | br s | Position and broadening are solvent and concentration dependent. |

| Ethanamine -CH₃ | 1.40 - 1.70 | d | Coupled to the adjacent methine proton. |

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The benzimidazole ring carbons appear at distinct chemical shifts, with the C2 carbon (the one attached to the side chain) being the most downfield among the ring carbons due to its attachment to two nitrogen atoms.[7][9]

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |

| Benzimidazole C2 | 150 - 160 | Quaternary carbon attached to two N atoms.[9] |

| Benzimidazole C3a/C7a | 135 - 145 | Bridgehead carbons. Tautomerism can lead to averaged signals.[7] |

| Benzimidazole C4/C7, C5/C6 | 110 - 130 | Aromatic carbons of the benzene ring.[7] |

| Ethanamine -CH- | 45 - 55 | Aliphatic methine carbon. |

| Ethanamine -CH₃ | 18 - 25 | Aliphatic methyl carbon. |

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. Tautomerization can sometimes broaden signals for imidazole ring carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key vibrations for benzimidazole derivatives include N-H, C-H, C=N, and C=C stretching frequencies.[4][8]

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Imidazole N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Amine N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Imine C=N | Stretch | 1550 - 1650 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, followed by characteristic fragmentation patterns.[10] A common fragmentation involves the cleavage of the side chain.[3]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Fragment Identity | Notes |

| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the specific derivative. |

| [M - CH₃]⁺ | Loss of a methyl group | A common initial fragmentation of the ethylamine side chain. |

| [M - CH₃CHNH₂]⁺ | Loss of the ethanamine side chain | Results in the benzimidazolyl cation, a stable fragment.[10] |

| [Benzimidazole Ring]+ | Benzimidazole core fragments | Further fragmentation can lead to sequential loss of HCN molecules.[10] |

Experimental Protocols

General Synthesis of this compound Derivatives

-

Reaction Setup : Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[4]

-

Reagent Addition : Add the corresponding α-amino acid (e.g., Alanine, 1 equivalent) and a condensing agent, or an activated form of the acid.

-

Reflux : Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Workup : After completion, cool the reaction mixture and pour it into cold water or an ice bath to precipitate the product.[4]

-

Purification : Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Sample Preparation and Analysis

-

NMR Spectroscopy : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11] Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[9]

-

IR Spectroscopy : Record the IR spectrum using either the KBr pellet method or as a thin film on a salt plate.[6]

-

Mass Spectrometry : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS), using an appropriate ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI).[8]

Visualizations

The following diagrams illustrate the core structure, a typical synthesis workflow, and a common biological mechanism associated with benzimidazole derivatives.

Caption: Core chemical structure of this compound.

Caption: A typical workflow for synthesis and characterization.

Caption: Benzimidazoles often inhibit tubulin polymerization, a key anticancer mechanism.

References

- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] Its bicyclic framework, consisting of a fused benzene and imidazole ring, mimics the structure of naturally occurring purine nucleotides, allowing it to interact with a diverse range of biological targets.[2][3] This versatility has led to the development of benzimidazole-based drugs with a wide spectrum of therapeutic applications. This guide provides an in-depth overview of the screening methodologies, data interpretation, and key mechanistic pathways associated with novel benzimidazole compounds in several major therapeutic areas.

Anticancer Activity

Benzimidazole derivatives have emerged as highly promising candidates in oncology, demonstrating potent activity against a multitude of cancer cell lines.[4] Their anticancer effects are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.[5]

Mechanisms of Anticancer Action

Novel benzimidazole compounds exert their anticancer effects through various mechanisms:

-

Microtubule Disruption: A primary mechanism involves the inhibition of tubulin polymerization.[6] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[4][6]

-

Signaling Pathway Inhibition: Benzimidazoles can effectively suppress critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer and control cell proliferation, survival, and growth.[4]

-

DNA and Topoisomerase Interaction: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.[4] This interference prevents cancer cells from replicating their genetic material, thereby halting proliferation.[4]

-

Induction of Apoptosis: By modulating apoptotic pathways, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2), benzimidazoles can trigger programmed cell death in cancer cells.[5]

-

Epigenetic Modulation: Some benzimidazoles act as inhibitors of epigenetic targets like histone deacetylases (HDACs) or Poly (ADP-ribose) polymerases (PARPs), which play a crucial role in cancer development and progression.[7]

Data Presentation: Cytotoxic Activity of Novel Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative benzimidazole compounds against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2-thiobenzimidazoles (3c) | Colon Cancer (HCT-116) | 1.21 | Imatinib | 7.8 |

| 2-thiobenzimidazoles (3l) | Renal Cancer (TK-10) | 1.05 | Imatinib | 8.2 |

| Coumarin-benzimidazole (19a) | Breast Cancer (MCF7) | 0.039 | Doxorubicin | 0.046 |

| Benzimidazole-4,7-dione (8a) | Colorectal, Breast, Lung | ~3.0 | Mitomycin C | ~0.9 |

| Anthelmintic Benzimidazoles | ||||

| Flubendazole | Pancreatic (AsPC-1) | 0.23 | - | - |

| Mebendazole | Pancreatic (BxPC-3) | 0.40 | - | - |

| Albendazole | Colorectal (SW480) | 0.17 | - | - |

(Data sourced from multiple studies for illustrative purposes).[3][8][9]

Experimental Protocols

A. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, novel benzimidazole compounds, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization buffer (e.g., acidic isopropanol).

-

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

-

Prepare serial dilutions of the benzimidazole compounds in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

-

Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).[2]

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[2]

-

After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

-

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

-

Materials: 6-well plates, cancer cell lines, benzimidazole compounds, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.[2]

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the benzimidazole compound at a predetermined concentration (e.g., its IC₅₀ value) for 24-48 hours. Include an untreated control group.[2]

-

Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to stain the cellular DNA and degrade RNA.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[2]

-

Mandatory Visualizations

Caption: General workflow for anticancer drug screening.

Caption: The PI3K/AKT signaling pathway, a target for benzimidazoles.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Data Presentation: Antimicrobial Activity of Novel Benzimidazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected benzimidazole compounds, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference Drug | MIC (µg/mL) |

| Series 1 | |||||

| Compound 5e | 15.62 | >100 | >100 | Ciprofloxacin | 15.62 (vs S.a) |

| Compound 5g | 15.62 | >100 | >100 | Ciprofloxacin | 15.62 (vs S.a) |

| Compound 5i | 15.62 | 31.25 | 62.5 | Ciprofloxacin | 15.62 (vs S.a) |

| Series 2 | |||||

| Compound 3m | 21 | 35 | 40 | Cefixime | 26 (vs S.p) |

| Compound 3p | 1 | 5 | 2 | - | - |

| Series 3 | |||||

| Compound 2k | 12.5 (µmol/mL) | - | 3.125 (µmol/mL) | Fluconazole | - |

(Data compiled from multiple studies for illustrative purposes).[10][11][12][13]

Experimental Protocols

A. Agar Streak Dilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Mueller-Hinton Agar (MHA), benzimidazole compounds, DMSO, sterile petri dishes, microbial strains (e.g., S. aureus, E. coli), nutrient broth, McFarland turbidity standards.

-

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

Prepare a series of agar plates containing two-fold serial dilutions of the test compounds. A control plate containing only DMSO (vehicle control) should also be prepared.

-

Prepare a standardized inoculum of the test microorganisms in nutrient broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Streak a loopful of the standardized bacterial or fungal suspension onto the surface of the agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

-

B. Disc Diffusion Method

This is a qualitative or semi-quantitative test to measure the ability of an antimicrobial agent to inhibit microbial growth on an agar plate.

-

Materials: MHA plates, sterile filter paper discs (e.g., 5-6 mm diameter), benzimidazole compounds, microbial strains, sterile swabs, positive control antibiotic discs (e.g., Ciprofloxacin).

-

Procedure:

-

Prepare a standardized microbial inoculum (0.5 McFarland standard) and use a sterile swab to evenly inoculate the entire surface of an MHA plate.[14]

-

Sterilize filter paper discs by autoclaving.[15]

-

Impregnate the sterile discs with a known concentration of the test compound solution (e.g., 600 µ g/disc ).[15] Allow the solvent to evaporate completely.

-

Carefully place the impregnated discs, along with a positive control disc and a negative control (solvent-only) disc, onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

-

Mandatory Visualization

Caption: Workflow for in vitro antimicrobial screening.

Antiviral Activity

The benzimidazole scaffold is central to many antiviral agents, capable of targeting various stages of the viral replication cycle.[16] Derivatives have shown efficacy against a range of RNA and DNA viruses.[17]

Mechanisms of Antiviral Action

-

Inhibition of Viral Enzymes: Many benzimidazole derivatives function by inhibiting essential viral enzymes, such as RNA-dependent RNA polymerase or proteases, which are critical for viral genome replication and protein processing.[16]

-

Blocking Viral Entry: Some compounds can interfere with the attachment or entry of the virus into the host cell.

-

Disruption of Viral Assembly: Derivatives may also inhibit the late stages of viral replication, such as the assembly of new virions.

Data Presentation: Antiviral Activity of Novel Benzimidazole Derivatives

The following table presents the antiviral activity of representative benzimidazole compounds, expressed as EC₅₀ (the concentration required to achieve 50% protection against virus-induced effects) and the Selectivity Index (SI = CC₅₀/EC₅₀), which measures the compound's therapeutic window.

| Compound Class | Virus | EC₅₀ (µM) | SI | Reference Drug |

| 2-Benzylbenzimidazoles | CVB-5 | 9 - 17 | 6 to >11 | NM108 |

| 2-Benzylbenzimidazoles | RSV | 5 - 15 | 6.7 to ≥20 | Ribavirin |

| 1-Substituted-2-yl-methyl | RSV | As low as 0.02 | >1000 | - |

| 1-Substituted-2-yl-methyl | BVDV | Moderate | - | - |

| 1-Substituted-2-yl-methyl | YFV | Moderate | - | - |

(Data sourced from multiple studies for illustrative purposes).[17][18]

Experimental Protocol

A. Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).

-

Materials: 96-well plates, susceptible host cell line (e.g., Vero cells), cell culture medium, virus stock, benzimidazole compounds, cell viability reagent (e.g., Neutral Red or MTT).

-

Procedure:

-

Seed host cells in a 96-well plate and grow to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Also, run a parallel plate without virus to determine the compound's cytotoxicity (to calculate the CC₅₀).

-

Infect the cells with a predetermined titer of the virus (except for the cytotoxicity plate and uninfected cell controls).

-

Include controls: virus-infected/untreated cells (virus control) and uninfected/untreated cells (cell control).

-

Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 3-7 days).

-

Assess cell viability using a suitable method. For example, add MTT reagent and measure formazan production, or use a dye like Neutral Red which is taken up by living cells.

-

Calculate the EC₅₀ from the dose-response curve of the virus-infected plates and the CC₅₀ (50% cytotoxic concentration) from the uninfected plates. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀. A higher SI value indicates a more promising antiviral candidate.

-

Mandatory Visualization

Caption: Viral replication cycle stages targeted by antiviral agents.

Anti-inflammatory Activity

Benzimidazole derivatives have been evaluated for their potential to mitigate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.[19][20]

Mechanisms of Anti-inflammatory Action

-

Cytokine Inhibition: A key mechanism is the inhibition of pro-inflammatory cytokine expression, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages when stimulated.[19]

-

Enzyme Inhibition: Some derivatives may act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or 5-lipoxygenase activating protein (FLAP).[21]

-

Receptor Antagonism: Certain benzimidazoles can antagonize receptors involved in inflammation, such as cannabinoid or bradykinin receptors.[21]

Data Presentation: Anti-inflammatory Activity of Novel Benzimidazole Derivatives

The following table shows the anti-inflammatory activity of various benzimidazole compounds from both in vitro and in vivo assays.

| Compound Series | Assay | Activity Metric | Result | Reference |

| Imidazopyridines (X10, X12-15) | LPS-stimulated Macrophages | TNF-α Inhibition | Dose-dependent | Indomethacin |

| Imidazopyridines (X10, X12-15) | LPS-stimulated Macrophages | IL-6 Inhibition | Dose-dependent | Indomethacin |

| N-1-phenylsulfonyl-2-methylamino | Carrageenan-induced paw edema | % Inhibition @ 4h | 23.88% - 37.31% | Indomethacin |

| 5-substituted-1-(phenylsulfonyl) | Carrageenan-induced paw edema | % Reduction | 37% - 39.7% | Indomethacin |

| Benzimidazole (3f) | Albumin denaturation assay | % Inhibition @ 10ppm | 70% | Diclofenac Sodium |

(Data compiled from multiple studies for illustrative purposes).[19][20][21][22]

Experimental Protocols

A. In Vitro LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

-

Materials: Macrophage cell line (e.g., RAW 264.7), 24-well plates, cell culture medium, LPS, benzimidazole compounds, ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.[19]

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 22-24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.[19]

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[19]

-

Calculate the percentage inhibition of cytokine release compared to the LPS-only control.

-

B. In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Materials: Wistar rats, Carrageenan solution (1%), test compounds, vehicle (e.g., saline or CMC suspension), plethysmometer (for measuring paw volume), reference drug (e.g., Indomethacin).

-

Procedure:

-

Fast the animals overnight but allow access to water.

-

Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) to different groups of rats. A control group receives only the vehicle.

-

After a set time (e.g., 1 hour), inject a small volume of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

The increase in paw volume (edema) is calculated for each time point.

-

The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.[20]

-

Mandatory Visualization

Caption: LPS-induced pro-inflammatory signaling in macrophages.

References

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theaspd.com [theaspd.com]

- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 16. rroij.com [rroij.com]

- 17. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-Depth Technical Guide to 1-(1H-benzimidazol-2-yl)ethanamine and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-(1H-benzimidazol-2-yl)ethanamine and its structural analogs, focusing on their synthesis, physicochemical properties, and diverse pharmacological activities. While specific quantitative biological data for the parent compound, this compound, is limited in publicly available literature, this guide collates and analyzes data for its close structural analogs to elucidate structure-activity relationships (SAR). Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways implicated in their mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, have garnered significant attention in the field of drug discovery due to their versatile pharmacological profile.[1][2] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows for interaction with a wide range of biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3]

This guide focuses on the specific subclass of 2-aminoalkylbenzimidazoles, with this compound as the core structure of interest. This scaffold presents a key pharmacophore with potential for modification at the benzimidazole ring, the amino group, and the ethyl chain, allowing for the fine-tuning of its biological and physicochemical properties.

Synthesis of this compound and Analogs

The primary synthetic route to this compound and its analogs involves the condensation of an appropriately substituted o-phenylenediamine with an α-amino acid. For the parent compound, o-phenylenediamine is reacted with alanine.

General Synthetic Protocol

A common and effective method for the synthesis of 2-aminoalkylbenzimidazoles is the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. A modification of this approach utilizes α-amino acids directly.

Experimental Protocol: Synthesis of 2-Aminoalkylbenzimidazoles

-

Materials:

-

Substituted o-phenylenediamine (1 equivalent)

-

α-amino acid (1-3.5 equivalents)

-

Phosphoric acid

-

Polyphosphoric acid (PPA)

-

High-boiling point solvent (e.g., xylene)

-

Dilute alkali solution (e.g., NaOH or KOH) for neutralization

-

Ethanol or other suitable solvent for recrystallization

-

Nitrogen gas supply

-

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser under a nitrogen atmosphere, add the solvent, phosphoric acid, and polyphosphoric acid. The molar ratio of phosphoric acid to polyphosphoric acid is typically in the range of 1:1 to 1:5.[4]

-

To this stirred mixture, add the substituted o-phenylenediamine and the corresponding α-amino acid.[4]

-

Heat the reaction mixture in an oil bath to a temperature between 130-200°C for 12-20 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a dilute alkali solution to precipitate the crude product.[4]

-

Filter the crude product, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-aminoalkylbenzimidazole derivative.[4]

-

Properties of this compound Analogs

While quantitative data for the parent compound is scarce, numerous studies have reported the biological activities of its structural analogs. These activities are predominantly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some 2-substituted benzimidazole analogs against various microorganisms.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2-(Substituted)-benzimidazole derivatives | Staphylococcus aureus | 87.5 - 200 | [5] |

| 2-(Substituted)-benzimidazole derivatives | Candida albicans | 104.6 - 151.78 | [5] |

| 2-Substituted-1H-benzimidazole derivatives | Pseudomonas aeruginosa | < 0.016 | [3] |

| 2-Substituted-1H-benzimidazole derivatives | Escherichia coli | < 0.016 | [3] |

| 2-Substituted-1H-benzimidazole derivatives | Salmonella typhi | < 0.016 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bacterial or fungal strains

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

Numerous this compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR-2) and topoisomerases.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | 0.086 (EGFR inhibition) | [4] |

| Benzimidazole-triazole hybrid (5a) | Topo II inhibition | 2.52 | [4] |

| Benzimidazole-oxadiazole (4r) | PANC-1 (Pancreatic) | 5.5 | [6] |

| Benzimidazole-oxadiazole (4r) | A549 (Lung) | 0.3 | [6] |

| Benzimidazole-oxadiazole (4r) | MCF-7 (Breast) | 0.5 | [6] |

| 2-Substituted-1H-benzimidazole (2c) | HeLa (Cervical) | 0.015 | [3] |

| 2-Substituted-1H-benzimidazole (3c) | HeLa (Cervical) | 0.013 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several analogs have been identified as potent inhibitors of RTKs, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in angiogenesis and cancer cell proliferation.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a biotinylated peptide)

-

Test compounds

-

Detection reagents (e.g., phospho-tyrosine antibody, streptavidin-HRP, and chemiluminescent substrate)

-

96-well plates

-

-

Procedure:

-

Add kinase buffer, ATP, and substrate to the wells of a 96-well plate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the VEGFR-2 enzyme.

-

Incubate the plate to allow for the kinase reaction to proceed.

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption).

-

Calculate the percentage of inhibition and determine the IC50 value of the compound.

-

Inhibition of Topoisomerase II

Topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

-

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer

-

ATP

-

Test compounds

-

Loading dye

-

Agarose gel electrophoresis system

-

-

Procedure:

-

Set up reaction mixtures containing assay buffer, ATP, and kDNA.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding Topoisomerase II.

-

Incubate the reactions at 37°C.

-

Stop the reactions and run the samples on an agarose gel.

-

Visualize the DNA bands under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of decatenated (monomeric) DNA compared to the control.

-

Structure-Activity Relationship (SAR)

Based on the available data for structural analogs, several key SAR trends can be identified:

-

Substitution on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole ring significantly influence biological activity. Electron-withdrawing groups can enhance antimicrobial and anticancer properties in some cases.

-

Modifications of the Amino Group: The primary amino group is a key feature for biological activity and can be a site for further derivatization to modulate potency and selectivity.

-

Variations in the Alkyl Chain: The length and branching of the alkyl chain connecting the amino group to the benzimidazole core can impact activity, likely by influencing the compound's conformation and ability to bind to its target.

Conclusion

References

Exploring the Therapeutic Potential of the Benzimidazole Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds.[1] Derivatives of 1H-benzimidazole exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug discovery and development across various therapeutic areas. This document provides a technical guide to the therapeutic potential of the benzimidazole core, with a focus on antimicrobial, antioxidant, and neuroprotective applications. It summarizes key quantitative data, outlines common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a resource for researchers in the field. While this guide focuses on the broader class of benzimidazoles, the principles and methodologies described are applicable to specific derivatives such as 1-(1H-benzimidazol-2-yl)ethanamine.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds that are structurally analogous to purine nucleoside bases, which may contribute to their ability to interact with biological macromolecules.[2] This versatile scaffold is the foundation for a number of FDA-approved drugs, including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[1][3] The wide range of biological activities associated with benzimidazole derivatives includes antimicrobial, antiviral, anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2] The pharmacological profile of a benzimidazole derivative can be extensively modified through substitution at various positions of the bicyclic ring system.[4]

Therapeutic Applications and Mechanisms of Action

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are potent antimicrobial and antifungal agents.[4][5] Their mechanism of action in fungi and protozoa is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the cell membrane.[2] In helminths, some benzimidazoles function by blocking the formation of microtubules.[1]

-

Antibacterial Activity: Certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

Antifungal Activity: Numerous benzimidazole compounds exhibit potent fungicidal activity against a range of fungal strains, with some showing efficacy comparable or superior to established drugs like amphotericin B.[4]

Antioxidant Activity

Many benzimidazole derivatives have demonstrated significant antioxidant properties. The mechanism of radical-scavenging activity can involve hydrogen atom transfer or deprotonation at various sites on the benzimidazole structure.[6] This antioxidant capacity is a key component of their therapeutic potential in diseases associated with oxidative stress.

Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of benzimidazole derivatives. This activity is often linked to their ability to mitigate oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases like Alzheimer's.[7] Some derivatives have been shown to reduce the expression of pro-inflammatory markers such as TNF-α, NF-κB, and IL-6 in rodent models.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various benzimidazole derivatives as reported in the literature.

Table 1: Antioxidant Activity of Benzimidazole Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) | Reference |

|---|---|---|---|---|---|

| 2-methyl-1H-benzimidazole | DPPH Scavenging | 144.84 | BHT | 51.56 | [8] |

| 1H-benzimidazol-2-ylmethanol | DPPH Scavenging | 400.42 | BHT | 51.56 |[8] |

Table 2: Cytotoxic Activity of Benzimidazole Derivatives

| Compound | Assay | LC50 (µg/mL) | Reference Standard | LC50 of Standard (µg/mL) | Reference |

|---|

| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality | 0.42 | Vincristine Sulphate | 0.544 |[8] |

Table 3: Antibacterial Activity of Benzimidazole Derivatives (Zone of Inhibition)

| Compound Concentration | B. subtilis (mm) | E. coli (mm) | K. pneumoniae (mm) | S. aureus (mm) | Standard (Ciprofloxacin) | Reference |

|---|---|---|---|---|---|---|

| 500 µ g/disc | 12 | 13 | 14 | 12 | 25 | [5] |

| 1000 µ g/disc | 15 | 16 | 17 | 15 | 25 |[5] |

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazoles

A common method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.

-

Protocol:

-

Dissolve o-phenylenediamine (1 molar equivalent) and a selected aromatic aldehyde (1.1 molar equivalents) in ethanol.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to yield the purified 2-substituted benzimidazole.[5]

-

Antimicrobial Screening: Disc Diffusion Method

The disc diffusion method is a widely used technique to evaluate the antibacterial activity of synthesized compounds.

-

Protocol:

-

Prepare nutrient agar plates with a thickness of 4-5 mm.

-

Inoculate the agar surface uniformly with the test microorganism.

-

Prepare sterile paper discs and impregnate them with the test compound dissolved in a suitable solvent (e.g., DMSO) at desired concentrations (e.g., 500 µ g/disc and 1000 µ g/disc ).

-

Place the impregnated discs on the inoculated agar surface.

-

Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.[5]

-

Visualizations: Pathways and Workflows

Signaling Pathway

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

An In-depth Technical Guide to 1H-Benzimidazole-1-ethanamine (CAS 55661-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synonyms, synthesis, and potential biological activities of 1H-Benzimidazole-1-ethanamine, identified by the CAS number 55661-34-2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and potential applications. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. This guide consolidates available data to facilitate further investigation and utilization of this specific derivative.

Chemical Properties and Synonyms

1H-Benzimidazole-1-ethanamine is a heterocyclic aromatic organic compound. It features a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings, with an ethylamine substituent at the N-1 position of the imidazole ring.[1]

Chemical Structure

The chemical structure of 1H-Benzimidazole-1-ethanamine is as follows:

Image Credit: ChemSpider

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1H-Benzimidazole-1-ethanamine is presented in the table below. It is typically a white to off-white solid at room temperature and is soluble in polar solvents.[1] The presence of nitrogen atoms in both the benzimidazole ring and the ethylamine side chain imparts basic properties to the molecule.[1]

| Property | Value | Source |

| CAS Number | 55661-34-2 | [1] |

| Molecular Formula | C₉H₁₁N₃ | [1] |

| Molecular Weight | 161.21 g/mol | |

| IUPAC Name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine | [1] |

| Boiling Point | 323.8 °C at 760 mmHg | |

| Flash Point | 149.6 °C | |

| Density | 1.21 g/cm³ | |

| Refractive Index | 1.641 | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

Synonyms

The following table lists the common synonyms for 1H-Benzimidazole-1-ethanamine found in chemical literature and databases.

| Synonym |

| 1-(2-Aminoethyl)benzimidazole |

| 2-(1H-Benzimidazol-1-yl)ethanamine |

| 2-(Benzimidazol-1-yl)ethylamine |

| 1H-Benzimidazole-1-ethanamine |

| (2-(Benzimidazol-1-yl)ethyl)amine |

| 2-(1H-1,3-Benzodiazol-1-yl)ethan-1-amine |

| 2-(Benzimidazol-3-yl)ethylamine |

| 2-Benzoimidazol-1-yl-ethylamine |

| Benzimidazole, 1-(2-aminoethyl)- |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1H-Benzimidazole-1-ethanamine was not found in the immediate search, a plausible and widely used method for its preparation is the N-alkylation of benzimidazole. This method is analogous to the synthesis of similar N-substituted imidazole and benzimidazole derivatives.

Synthesis of 1H-Benzimidazole-1-ethanamine

A common and effective method for the synthesis of N-alkylated benzimidazoles involves the reaction of the benzimidazole anion with a suitable alkylating agent. For 1H-Benzimidazole-1-ethanamine, this would involve the reaction of benzimidazole with a protected 2-haloethylamine, such as 2-chloroethylamine hydrochloride, followed by deprotection.

Reaction Scheme:

Materials:

-

Benzimidazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of Benzimidazole: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of benzimidazole (1.0 equivalent) in anhydrous DMF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the benzimidazolide anion.

-

N-Alkylation: 2-Chloroethylamine hydrochloride (1.2 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is subsequently heated to 80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The aqueous mixture is then extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford pure 1H-Benzimidazole-1-ethanamine.

Analytical Characterization

The structure and purity of the synthesized 1H-Benzimidazole-1-ethanamine can be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the benzimidazole ring (typically in the aromatic region, ~7.2-7.8 ppm), and two triplets corresponding to the methylene groups of the ethylamine side chain. The N-H protons of the primary amine will also be present.[2][3] |

| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the benzimidazole ring and the two methylene carbons of the ethylamine side chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (m/z = 161.0953 for [M+H]⁺). Fragmentation patterns would be consistent with the benzimidazole and ethylamine moieties.[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N and C-N stretching of the benzimidazole ring. |

Biological Activity and Signaling Pathways

While specific biological activity and signaling pathway data for 1H-Benzimidazole-1-ethanamine are not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][5] Derivatives of benzimidazole have been reported to exhibit antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[1][5][6][7][8][9][10]

Potential Mechanisms of Action

The biological effects of benzimidazole derivatives are often attributed to their ability to interact with various biological targets. The structural similarity of the benzimidazole ring to purine nucleosides allows these compounds to interact with biopolymers such as enzymes and nucleic acids.[1][5]

-

Enzyme Inhibition: Many benzimidazole derivatives are known to inhibit the activity of various enzymes. For example, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer.[8][11] Others can inhibit viral polymerases or enzymes involved in microbial metabolism.[1]

-

Receptor Binding: Certain benzimidazole compounds have been shown to bind to G-protein coupled receptors (GPCRs), modulating their activity. For instance, some derivatives have been investigated as antagonists for the 5-HT₄ receptor.[12]

-

DNA Interaction: The planar benzimidazole ring system can intercalate into the DNA double helix or bind to the minor groove, thereby interfering with DNA replication and transcription. This mechanism is often implicated in the anticancer and antimicrobial activities of these compounds.

Given its structural features, 1H-Benzimidazole-1-ethanamine could potentially exhibit a range of these activities. The ethylamine side chain provides a site for further functionalization, allowing for the generation of a library of derivatives with potentially enhanced and more specific biological profiles.

Conclusion

1H-Benzimidazole-1-ethanamine (CAS 55661-34-2) is a benzimidazole derivative with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical and physical properties, provided a plausible and detailed synthetic protocol, and outlined the general biological activities associated with the benzimidazole scaffold. While specific data on the biological targets and signaling pathways of this particular compound are limited, its structural features suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Benzimidazole [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

- 10. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines [mdpi.com]

- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Ring System: A Comprehensive Technical Guide to its Fundamental Reactions

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties govern its reactivity and biological activity. This in-depth technical guide provides a comprehensive overview of the fundamental reactions of the benzimidazole ring system, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and experimental workflows.

Core Synthetic Methodologies: Cyclization Reactions

The construction of the benzimidazole core is most commonly achieved through the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile. The two primary named reactions for this transformation are the Phillips-Ladenburg and Weidenhagen reactions.

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

A foundational method for benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. This versatile method allows for the preparation of a wide range of 2-substituted benzimidazoles.[1][2]

Detailed Experimental Protocol: Synthesis of 2-Methylbenzimidazole

-

Reaction Setup: In a 500 mL round-bottomed flask, combine o-phenylenediamine (0.5 mole, 54 g) and glacial acetic acid (0.5 mole, 30 g).

-

Reaction Conditions: Heat the mixture in a water bath at 100°C for two hours.[3]

-

Work-up: After cooling, slowly add a 10% sodium hydroxide solution while rotating the flask until the mixture is just alkaline to litmus paper.

-

Isolation: Collect the crude 2-methylbenzimidazole by suction filtration using a Büchner funnel. Wash the solid with approximately 50 mL of cold water.[3]

-

Purification: Dissolve the crude product in boiling water (approximately 750 mL). Add 2 g of decolorizing carbon (Norite) and digest for fifteen minutes. Filter the hot solution rapidly through a pre-heated funnel.

-

Crystallization: Cool the filtrate to 10-15°C to induce crystallization.

-

Final Product: Collect the white crystals of 2-methylbenzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C. The expected yield is in the range of 68%.[3]

Weidenhagen Reaction: Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another prevalent method for synthesizing 2-substituted benzimidazoles. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base. A variety of oxidizing agents and catalysts can be employed to facilitate this transformation under milder conditions.[1]

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

-

Reaction Mixture: In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) in 3 mL of DMF. Add benzaldehyde (0.01 mol) and p-toluenesulfonic acid (20 mol%).[4]

-

Reaction Conditions: Heat the mixture with stirring at 80°C for 2-3 hours.[4]

-

Work-up: After cooling to room temperature, add the reaction mixture dropwise with stirring to a solution of sodium carbonate (0.01 mol) in 20 mL of water.

-

Isolation and Purification: Filter the resulting precipitate, wash with water, and dry to yield the crude product.[4] Recrystallize from an appropriate solvent if necessary.

Table 1: Quantitative Data for Cyclization Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Phillips-Ladenburg | o-phenylenediamine, formic acid | 100°C | None | 2 | 83-85 | [3] |

| Phillips-Ladenburg | o-phenylenediamine, acetic acid | 100°C | None | 2 | 68 | [3] |

| Weidenhagen | o-phenylenediamine, benzaldehyde | p-TsOH, 80°C | DMF | 2-3 | High | [4] |

| Weidenhagen | o-phenylenediamine, various aldehydes | Er(OTf)₃, 60°C | Water | 2 | >80 | [5] |

| Microwave-assisted | N-phenyl-o-phenylenediamine, benzaldehyde | Microwave, 100°C | None | 0.08 | 99.9 | [6] |

Reactions of the Benzimidazole Ring

The benzimidazole ring system can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as modifications at the nitrogen atoms.

Electrophilic Aromatic Substitution

The benzene portion of the benzimidazole ring is susceptible to electrophilic attack. The position of substitution is influenced by the reaction conditions and the substituents already present on the ring. Nitration and halogenation are common electrophilic substitution reactions.

Detailed Experimental Protocol: Nitration of 2-(Adamantan-1-yl)-1H-benzimidazole

-

Reaction Setup: In a suitable flask, dissolve 2-(Adamantan-1-yl)-1H-benzimidazole in concentrated sulfuric acid at room temperature.

-

Nitrating Agent Addition: Cool the solution and add a stoichiometric amount of concentrated nitric acid dropwise while maintaining the temperature.

-

Reaction Conditions: Stir the reaction mixture overnight at room temperature.[7]

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization. This procedure is reported to yield 2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole in 92% yield.[7]

Detailed Experimental Protocol: Bromination of Benzimidazole using NBS

-

Reaction Setup: Dissolve benzimidazole in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction Conditions: Heat the reaction mixture to reflux.[8][9]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If chloroform is used, the succinimide byproduct may precipitate and can be removed by filtration. If CCl₄ is used, wash the reaction mixture with water to dissolve the succinimide.[8]

-

Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the brominated benzimidazole.

Table 2: Quantitative Data for Electrophilic Substitution

| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Nitration | 2-(Adamantan-1-yl)-1H-benzimidazole | conc. HNO₃, conc. H₂SO₄ | Room temp, overnight | 2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole | 92 | [7] |

| Dinitration | 2-(Adamantan-1-yl)-1H-benzimidazole | 10 eq. conc. HNO₃, conc. H₂SO₄ | Room temp, 8 h | 2-(1-Adamantyl)-5(6),7(4)-dinitro-1H-benzimidazole | 81 | [7] |

| Bromination | 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole | Br₂ | Acetic acid | 6-Bromo derivative | - | [10] |

Nucleophilic Substitution

The C2 position of the imidazole ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen.

Detailed Experimental Protocol: Nucleophilic Substitution of 2-Chlorobenzimidazole with an Amine

-